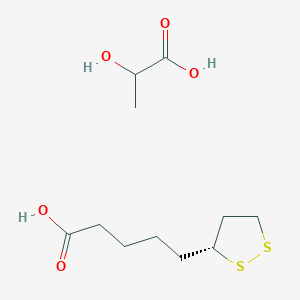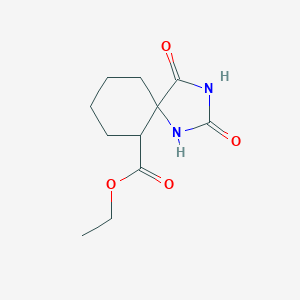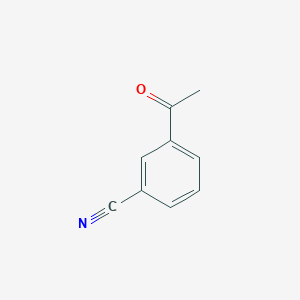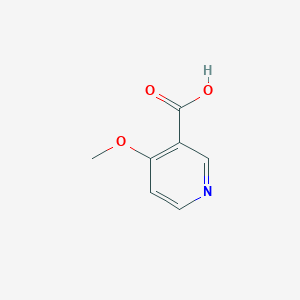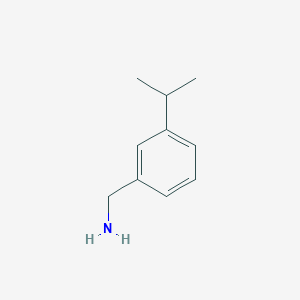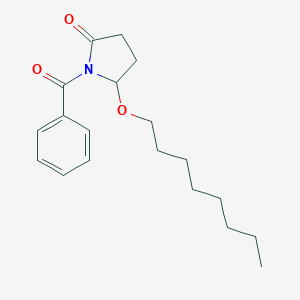
2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)-
Overview
Description
2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)-, also known as PBO, is a chemical compound that belongs to the family of pyrrolidinones. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is not fully understood. However, it is believed that 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- acts as a Lewis acid catalyst, which facilitates the reaction between the reactants. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- has also been found to be an effective catalyst for the formation of C-C bonds in organic compounds.
Biochemical And Physiological Effects
2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- has also been found to be biodegradable, which makes it an environmentally friendly reagent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is its ability to induce chirality in the reaction, which makes it an important reagent for the synthesis of chiral compounds. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is also easy to handle and store, which makes it a convenient reagent for lab experiments. However, one of the limitations of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is its high cost, which makes it less accessible for small-scale experiments.
Future Directions
There are several future directions for the use of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- in scientific research. One of the potential applications of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is in the synthesis of chiral drugs, which are used in the treatment of various diseases. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- can also be used as a catalyst for the synthesis of biodegradable polymers, which have potential applications in the field of biomedicine. Another potential application of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is in the synthesis of new materials for use in electronic devices.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is a versatile reagent that has potential applications in various fields of scientific research. Its unique properties make it an important reagent for the synthesis of chiral compounds and organic compounds. Further research is needed to fully understand the mechanism of action of 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- and its potential applications in scientific research.
Scientific Research Applications
2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- is widely used in scientific research as a reagent for the synthesis of various compounds. It is also used as a catalyst in the synthesis of organic compounds such as lactones, esters, and amides. 2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- has been found to be an effective reagent for the synthesis of chiral compounds due to its ability to induce chirality in the reaction.
properties
CAS RN |
136410-25-8 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- |
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-benzoyl-5-octoxypyrrolidin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-2-3-4-5-6-10-15-23-18-14-13-17(21)20(18)19(22)16-11-8-7-9-12-16/h7-9,11-12,18H,2-6,10,13-15H2,1H3 |
InChI Key |
RIBAFJIFKVCLEB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
synonyms |
2-Pyrrolidinone, 1-benzoyl-5-(octyloxy)-, (+-)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

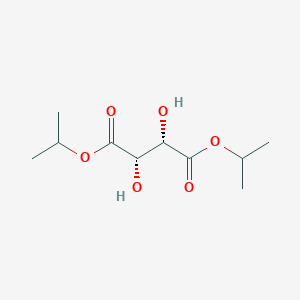
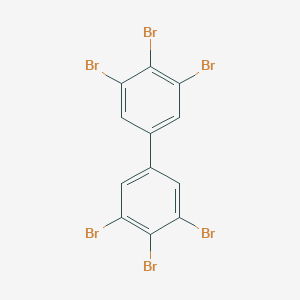
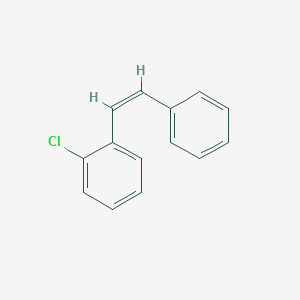
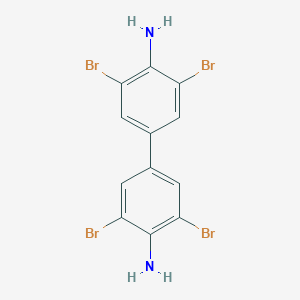
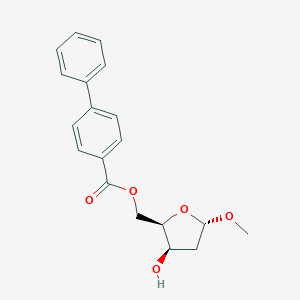
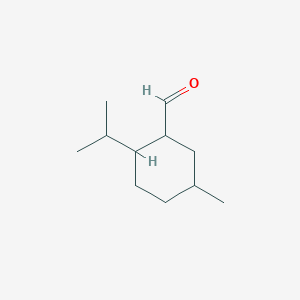
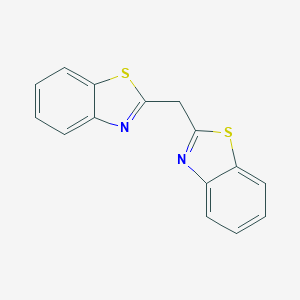
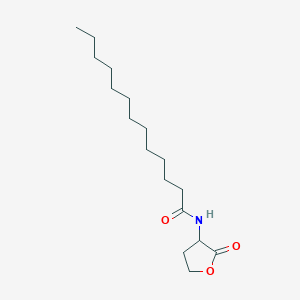
![6,11-Dihydroquinolino[2,3-b][1,5]benzodiazepin-12-one](/img/structure/B155710.png)
